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molecular formula C6H13NO3 B3253819 6-Amino-2-hydroxyhexanoic acid CAS No. 2279-99-4

6-Amino-2-hydroxyhexanoic acid

Cat. No. B3253819
M. Wt: 147.17 g/mol
InChI Key: CEWDTFLISAWJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08092782B2

Procedure details

An aqueous solution (100 ml) of sodium nitrite (25.9 g, 0.36 mole) was gradually added to a stirred solution of L-lysine hydrate (19.0 g, 0.097 mole) in 10% sulfuric acid (250 mL) at 45-50° C. over a 2 hr period. After addition was complete, the solution was stirred at 25° C. for 3 hr. Urea was added to the solution in order to decompose nitric acid formed in the reaction process and the aqueous solution was poured on to an ion exchange column (Amberlite IR-120, H+ form, 200 ml). After the column was thoroughly washed with water, it was eluted with aqueous ammonium hydroxide until the eluant became negative to ninhydrin test. Combined fractions were evaporated in vacuo, which gave a yellow oil, 7.5 grams.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].O.N[C@H:7]([C:13]([OH:15])=[O:14])[CH2:8][CH2:9][CH2:10][CH2:11][NH2:12].NC(N)=[O:18].[N+]([O-])(O)=O>S(=O)(=O)(O)O>[NH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH:7]([OH:18])[C:13]([OH:15])=[O:14] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
19 g
Type
reactant
Smiles
O.N[C@@H](CCCCN)C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 25° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
formed in the reaction process
ADDITION
Type
ADDITION
Details
the aqueous solution was poured on to an ion exchange column (Amberlite IR-120, H+ form, 200 ml)
WASH
Type
WASH
Details
After the column was thoroughly washed with water, it
WASH
Type
WASH
Details
was eluted with aqueous ammonium hydroxide until the eluant
CUSTOM
Type
CUSTOM
Details
Combined fractions were evaporated in vacuo, which
CUSTOM
Type
CUSTOM
Details
gave a yellow oil, 7.5 grams

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NCCCCC(C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08092782B2

Procedure details

An aqueous solution (100 ml) of sodium nitrite (25.9 g, 0.36 mole) was gradually added to a stirred solution of L-lysine hydrate (19.0 g, 0.097 mole) in 10% sulfuric acid (250 mL) at 45-50° C. over a 2 hr period. After addition was complete, the solution was stirred at 25° C. for 3 hr. Urea was added to the solution in order to decompose nitric acid formed in the reaction process and the aqueous solution was poured on to an ion exchange column (Amberlite IR-120, H+ form, 200 ml). After the column was thoroughly washed with water, it was eluted with aqueous ammonium hydroxide until the eluant became negative to ninhydrin test. Combined fractions were evaporated in vacuo, which gave a yellow oil, 7.5 grams.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].O.N[C@H:7]([C:13]([OH:15])=[O:14])[CH2:8][CH2:9][CH2:10][CH2:11][NH2:12].NC(N)=[O:18].[N+]([O-])(O)=O>S(=O)(=O)(O)O>[NH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH:7]([OH:18])[C:13]([OH:15])=[O:14] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
19 g
Type
reactant
Smiles
O.N[C@@H](CCCCN)C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 25° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
formed in the reaction process
ADDITION
Type
ADDITION
Details
the aqueous solution was poured on to an ion exchange column (Amberlite IR-120, H+ form, 200 ml)
WASH
Type
WASH
Details
After the column was thoroughly washed with water, it
WASH
Type
WASH
Details
was eluted with aqueous ammonium hydroxide until the eluant
CUSTOM
Type
CUSTOM
Details
Combined fractions were evaporated in vacuo, which
CUSTOM
Type
CUSTOM
Details
gave a yellow oil, 7.5 grams

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NCCCCC(C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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